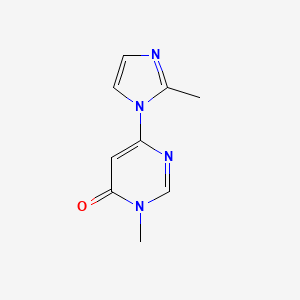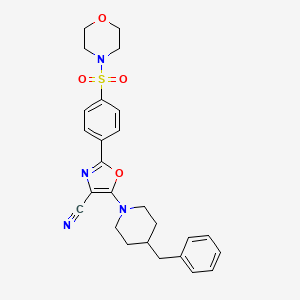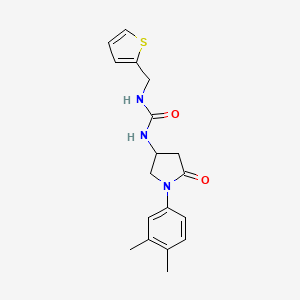![molecular formula C23H27N3O2 B2826111 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide CAS No. 898420-45-6](/img/structure/B2826111.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide is a chemical compound with the molecular formula C18H17N3O2. It is a quinazolinone derivative, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives involves substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . Another method involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone) .Chemical Reactions Analysis
Quinazolinone derivatives exhibit a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The relationship between the functional group variation and the biological activity of the evaluated compounds has been discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can vary based on the specific substitutions on the quinazoline ring. For instance, 4-(4-Oxo-3-(4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-3,4-dihydroquinazolin-2-yl) phenyl-4-methylbenzenesulfonate, a quinazolinone derivative, is reported to be yellow crystals with a melting point of 140–142 °C .Applications De Recherche Scientifique
Therapeutic Applications of Quinazoline Derivatives
Quinazoline derivatives have been extensively studied for their therapeutic applications, particularly in the context of cancer chemotherapy. These compounds, including N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide, are known for their potential in inhibiting various kinases, which play crucial roles in cancer cell proliferation and survival. Marzaro, Guiotto, and Chilin (2012) reviewed the patents filed between 2007 and 2010, highlighting the significance of quinazoline derivatives as potential anticancer agents due to their ability to target a wide range of biochemical pathways involved in cancer progression (Marzaro, Guiotto, & Chilin, 2012).
Antimicrobial Activity
Quinazoline derivatives have also been explored for their antimicrobial properties. Alves et al. (2012) conducted a review on the antimicrobial activity of mushroom extracts and isolated compounds, including quinazolines, indicating their potential in combating microbial infections. Although the review primarily focused on mushroom-derived compounds, it underscores the broader interest in quinazoline compounds for antimicrobial applications, suggesting that this compound could be researched in similar contexts (Alves et al., 2012).
Neurodegenerative Diseases
The exploration of quinazoline derivatives extends into the field of neurodegenerative diseases as well. Kotake and Ohta (2003) reviewed the effects of complex I inhibitors, including quinazoline derivatives, on mitochondrial function and their potential to induce neurodegeneration similar to Parkinson's disease. This suggests the relevance of quinazoline research in understanding and potentially treating neurodegenerative conditions (Kotake & Ohta, 2003).
Orientations Futures
The future directions for the study of quinazolinone derivatives include further optimization and development of these compounds as potential leads for new antitubercular and anti-HIV agents . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Propriétés
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-9-17(10-5-2)22(27)25-18-11-8-12-19(15-18)26-16(3)24-21-14-7-6-13-20(21)23(26)28/h6-8,11-15,17H,4-5,9-10H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBCQKRINAPNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2826030.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826031.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2826032.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2826037.png)
![1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826038.png)


![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/no-structure.png)


![5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2826048.png)
